molecular formula C20H26N2S2 B11544326 1,4-Bis[2-(phenylsulfanyl)ethyl]piperazine

1,4-Bis[2-(phenylsulfanyl)ethyl]piperazine

Cat. No.: B11544326
M. Wt: 358.6 g/mol
InChI Key: IDYJSFNJBOVJTN-UHFFFAOYSA-N
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Description

1,4-Bis[2-(phenylsulfanyl)ethyl]piperazine is an organic compound that features a piperazine ring substituted with two phenylsulfanyl ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[2-(phenylsulfanyl)ethyl]piperazine typically involves the reaction of piperazine with 2-(phenylsulfanyl)ethyl halides under basic conditions. One common method includes the use of 2-bromoethyl phenyl sulfide and piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[2-(phenylsulfanyl)ethyl]piperazine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Alkyl halides, bases like potassium carbonate or sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Substitution: Various substituted piperazines depending on the nature of the substituent introduced.

Scientific Research Applications

1,4-Bis[2-(phenylsulfanyl)ethyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,4-Bis[2-(phenylsulfanyl)ethyl]piperazine is not fully understood. it is believed to interact with various molecular targets and pathways due to the presence of the piperazine ring and phenylsulfanyl groups. These interactions may involve binding to specific receptors or enzymes, leading to modulation of biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(2-benzyloxy-ethyl)piperazine
  • 1,4-Bis(2-carboxybenzoyl)piperazine
  • 1,4-Bis(2-(2-pyridinyl)ethyl)piperazine

Uniqueness

1,4-Bis[2-(phenylsulfanyl)ethyl]piperazine is unique due to the presence of phenylsulfanyl groups, which impart distinct chemical and biological properties. These groups can undergo specific reactions, such as oxidation to sulfoxides or sulfones, which are not common in other similar piperazine derivatives .

Properties

Molecular Formula

C20H26N2S2

Molecular Weight

358.6 g/mol

IUPAC Name

1,4-bis(2-phenylsulfanylethyl)piperazine

InChI

InChI=1S/C20H26N2S2/c1-3-7-19(8-4-1)23-17-15-21-11-13-22(14-12-21)16-18-24-20-9-5-2-6-10-20/h1-10H,11-18H2

InChI Key

IDYJSFNJBOVJTN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCSC2=CC=CC=C2)CCSC3=CC=CC=C3

Origin of Product

United States

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